2-[3-(Aminomethyl)phenoxy]acetamide chemical properties
2-[3-(Aminomethyl)phenoxy]acetamide chemical properties
An In-Depth Technical Guide to the Phenoxyacetamide Scaffold: Properties and Applications of 2-[3-(Aminomethyl)phenoxy]acetamide
Introduction
The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others.[1][3][4] This versatility stems from its robust chemical nature and the accessible points for synthetic modification, which allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive analysis of the phenoxyacetamide core, centered on the representative molecule 2-[3-(Aminomethyl)phenoxy]acetamide . We will explore its fundamental chemical properties, propose a logical synthetic pathway, and contextualize its potential within the broader landscape of drug discovery by examining the well-documented activities of its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Part 1: Physicochemical and Structural Properties of 2-[3-(Aminomethyl)phenoxy]acetamide
The structure of 2-[3-(Aminomethyl)phenoxy]acetamide incorporates three key functional groups that dictate its chemical behavior and potential for biological interactions: a primary aromatic amine, an ether linkage, and a primary acetamide.
Caption: Proposed synthetic workflow for 2-[3-(Aminomethyl)phenoxy]acetamide.
Causality in Experimental Design:
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Amine Protection: The choice of a tert-Butoxycarbonyl (Boc) group is strategic. It is stable to the basic conditions required for the subsequent Williamson ether synthesis and the ester hydrolysis but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting the newly formed amide or ether bonds.
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Ether Synthesis: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. Using a base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, creating a nucleophilic phenoxide that readily displaces the bromide from ethyl bromoacetate. [5]* Amidation: Direct conversion of the phenoxyacetic acid to the primary amide can be achieved by first converting the acid to a more reactive species, such as an acid chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia. Alternatively, peptide coupling reagents like HATU can be used for a milder, one-pot reaction.
Analytical Characterization:
The identity and purity of the final compound would be confirmed using a suite of standard spectroscopic and chromatographic techniques.
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¹H NMR: Would confirm the presence of aromatic protons, two distinct methylene (CH₂) signals (one adjacent to the amine and one adjacent to the ether oxygen), and exchangeable N-H protons for the amide and amine.
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¹³C NMR: Would show characteristic peaks for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the amide. [6]* FTIR: Key stretches would include N-H bands (amine and amide, ~3300-3400 cm⁻¹), the amide C=O stretch (~1650-1680 cm⁻¹), and the C-O ether stretch (~1200-1250 cm⁻¹). [7]* LC-MS: Used to confirm the molecular weight (m/z for [M+H]⁺ should be ~181.09) and assess purity. [8]
Part 3: Biological Significance and Therapeutic Potential
While specific biological data for 2-[3-(Aminomethyl)phenoxy]acetamide is not widely published, the extensive research on the phenoxyacetamide scaffold provides a strong basis for predicting its potential therapeutic applications.
Established Activities of the Phenoxyacetamide Scaffold:
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Anti-inflammatory and Analgesic: Many phenoxyacetamide derivatives function as potent anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors. [2][9]Halogen substitution on the phenoxy ring has been shown to enhance this activity. [1]* Anticonvulsant: Certain derivatives have demonstrated significant anticonvulsant effects in preclinical models, outperforming standard drugs like valproic acid by reducing seizure severity and mortality. [3]This activity is linked to the modulation of neuroinflammation and excitotoxicity. [3]* Anticancer: The scaffold is present in compounds designed to induce apoptosis in cancer cells. One study highlighted a derivative that was particularly effective against hepatocellular carcinoma cell lines, potentially through inhibition of Poly (ADP-ribose) polymerase (PARP-1). [4]* Inhibition of Bacterial Virulence: In a novel approach to combat antibiotic resistance, phenoxyacetamides have been identified as potent inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS), a key virulence factor. [10]This mechanism disarms the pathogen rather than killing it, potentially reducing the selective pressure for resistance.
Structure-Activity Relationship (SAR) Insights:
Systematic studies on the phenoxyacetamide scaffold have revealed key structural determinants for biological activity.
Caption: Key sites for Structure-Activity Relationship (SAR) studies on the phenoxyacetamide scaffold.
The causality behind these relationships is rooted in specific molecular interactions. For instance, in T3SS inhibitors, a small methyl group at the α-position (R2) was found to be optimal, suggesting it fits into a well-defined hydrophobic pocket in the target protein. [10]Removing this group or replacing it with a larger one eliminates activity, demonstrating the specificity of the interaction. [10]Similarly, electron-withdrawing groups on the phenoxy ring (R1) can enhance binding by altering the molecule's electrostatic potential.
Part 4: Key Experimental Protocols
The following protocols are standardized, self-validating methodologies for the analysis and preliminary screening of phenoxyacetamide derivatives.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol provides a robust method for assessing the purity of synthesized 2-[3-(Aminomethyl)phenoxy]acetamide.
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Preparation of Mobile Phase:
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
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Rationale: TFA is an ion-pairing agent that sharpens peaks for basic compounds like the target molecule by forming a neutral complex.
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Preparation of Sample:
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Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
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Dilute 1:100 in the same mixture for a working concentration of 10 µg/mL.
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Instrumentation and Conditions:
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HPLC System: Agilent 1100/1200 series or equivalent with a UV-Vis Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Column Temperature: 30 °C.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 254 nm and 280 nm.
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Gradient Elution:
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0-2 min: 5% B
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2-17 min: 5% to 95% B (linear gradient)
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17-20 min: Hold at 95% B
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20-21 min: 95% to 5% B
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21-25 min: Hold at 5% B (re-equilibration)
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Data Analysis:
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Integrate the area of all peaks detected at 254 nm.
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Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%. A pure compound should exhibit a single major peak.
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Protocol 2: In Vitro COX-2 Inhibition Screening Assay (Conceptual Workflow)
This protocol outlines a common method to screen for the anti-inflammatory potential of a compound like 2-[3-(Aminomethyl)phenoxy]acetamide. [9]
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Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-2 enzyme (IC₅₀).
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Materials:
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Recombinant human COX-2 enzyme.
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Arachidonic acid (substrate).
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Test compound (dissolved in DMSO).
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Celecoxib (positive control).
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Reaction buffer (e.g., Tris-HCl).
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Prostaglandin E₂ (PGE₂) EIA Kit.
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Procedure:
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Prepare serial dilutions of the test compound and the positive control (Celecoxib) in reaction buffer.
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In a 96-well plate, add the COX-2 enzyme to each well.
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Add the diluted test compound, control, or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at 37 °C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
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Initiate the enzymatic reaction by adding arachidonic acid to all wells.
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Incubate for a defined period (e.g., 10 minutes) at 37 °C.
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Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
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Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
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Data Analysis:
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The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the compound.
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Plot the percentage of inhibition versus the logarithm of the compound concentration.
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Calculate the IC₅₀ value using non-linear regression analysis.
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Conclusion
2-[3-(Aminomethyl)phenoxy]acetamide is a quintessential example of the phenoxyacetamide scaffold, a structure of significant and enduring interest in drug discovery. While this specific molecule may be a starting point for exploration, the true value lies in the chemical tractability and proven biological relevance of its core structure. By understanding its fundamental properties, synthesis, and the extensive SAR data from its analogs, researchers are well-equipped to design and develop novel derivatives with tailored therapeutic profiles. The potential to target a wide range of diseases, from inflammation and epilepsy to cancer and bacterial infections, ensures that the phenoxyacetamide scaffold will remain a cornerstone of medicinal chemistry research for the foreseeable future.
References
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Kumari, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances. Available at: [Link]
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Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. KAUST Repository. Available at: [Link]
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PubChem. (n.d.). 2-[3-(Hydroxymethyl)phenoxy]acetamide. National Center for Biotechnology Information. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Science and Drug Design. Available at: [Link]
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PubChemLite. (n.d.). 2-[3-(aminomethyl)phenoxy]acetamide (C9H12N2O2). PubChemLite. Available at: [Link]
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Moir, D.T., et al. (2014). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Ostoot, F.H., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances. Available at: [Link]
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Al-Ostoot, F.H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]
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MDPI. (2024). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules. Available at: [Link]
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El-Sayed, M.A.A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Available at: [Link]
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